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Compound of Interest

Compound Name: versutoxin

Cat. No.: B1166581 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Versutoxin (VTX), also known as δ-atracotoxin-Hv1a (δ-ACTX-Hv1a), is a neurotoxin isolated

from the venom of the Australian Blue Mountains funnel-web spider, Hadronyche versuta.[1][2]

This polypeptide toxin is a potent modulator of voltage-gated sodium channels (VGSCs),

making it a valuable tool for studying the structure and function of these channels.[2]

Electrophysiological techniques, particularly the patch-clamp method, are indispensable for

characterizing the precise effects of versutoxin on ion channel function.[3][4] This application

note provides detailed protocols and data presentation guidelines for the electrophysiological

analysis of versutoxin's effects on voltage-gated sodium channels using the whole-cell patch-

clamp technique.

Mechanism of Action

Versutoxin selectively targets voltage-gated sodium channels, specifically the tetrodotoxin-

sensitive (TTX-S) subtypes.[1][3] It binds to neurotoxin receptor site 3 on the channel, a site

also targeted by α-scorpion and sea anemone toxins.[3][5] This interaction modifies the gating

properties of the channel, leading to a slowing or removal of the fast inactivation process.[1][3]

The primary consequences of versutoxin binding are a persistent sodium current during

prolonged depolarization, a hyperpolarizing shift in the voltage-dependence of both activation

and inactivation, and an increased rate of recovery from inactivation.[1][3] These effects result

in membrane hyperexcitability and spontaneous repetitive firing of action potentials in neurons.
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[3][6] Versutoxin has been shown to have no effect on tetrodotoxin-resistant (TTX-R) sodium

currents or potassium currents.[1][3]

Data Presentation: Effects of Versutoxin on TTX-S Sodium Channels

The following table summarizes the quantitative effects of versutoxin on tetrodotoxin-sensitive

(TTX-S) voltage-gated sodium channels as determined by whole-cell patch-clamp analysis in

rat dorsal root ganglion (DRG) neurons.

Parameter
Effect of
Versutoxin

Concentration Reference

Peak Current

Amplitude
Reduction Apparent Ki of 37 nM [1]

Inactivation Slowing or removal
Concentration-

dependent
[1][3]

Steady-State

Inactivation (h∞)

7 mV hyperpolarizing

shift in V1/2
32 nM [1]

Non-inactivating

Current

14 ± 2% of maximal

current at potentials >

-40 mV

32 nM [1]

Recovery from

Inactivation
Increased rate Not specified [1][3]

Voltage-Dependence

of Activation
Hyperpolarizing shift Not specified [3]

TTX-R Na+ Currents No effect Not specified [1][3]

K+ Currents No effect Not specified [1][3]

Experimental Protocols
1. Cell Preparation: Rat Dorsal Root Ganglion (DRG) Neurons
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This protocol is based on methodologies described for investigating versutoxin's effects on

native channels.[1][3]

Materials:

Sprague-Dawley rats

Dissection medium (e.g., L-15 medium)

Enzyme solution (e.g., collagenase/dispase in Hanks' Balanced Salt Solution)

Growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth

factor)

Poly-D-lysine coated coverslips

Procedure:

Euthanize a rat according to approved animal care protocols.

Dissect dorsal root ganglia and place them in cold dissection medium.

Trim nerve roots and connective tissue.

Incubate ganglia in the enzyme solution to dissociate the cells.

Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell

suspension.

Plate the dissociated neurons onto poly-D-lysine coated coverslips.

Incubate the cells in growth medium at 37°C in a humidified 5% CO2 atmosphere for 24-

48 hours before recording.

2. Whole-Cell Patch-Clamp Recordings

This protocol outlines the steps for recording TTX-S sodium currents in DRG neurons to assess

the effects of versutoxin.
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Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to

7.2 with CsOH. (Cesium is used to block potassium currents).

Versutoxin Stock Solution: Prepare a concentrated stock solution of versutoxin in the

external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific

binding. Store at -20°C. Dilute to the final desired concentration in the external solution on

the day of the experiment.

Equipment:

Patch-clamp amplifier and data acquisition system

Inverted microscope

Micromanipulator

Perfusion system

Borosilicate glass capillaries for pipette pulling

Procedure:

Place a coverslip with cultured DRG neurons in the recording chamber on the microscope

stage.

Continuously perfuse the chamber with the external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Approach a neuron with the patch pipette while applying slight positive pressure.
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Upon contact with the cell membrane, release the positive pressure to form a gigaohm

seal (resistance > 1 GΩ).

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell

configuration.

Allow the cell to stabilize for a few minutes before starting recordings.

Record baseline sodium currents using appropriate voltage protocols (see below).

Apply versutoxin via the perfusion system and allow sufficient time for the effects to reach

a steady state.

Record sodium currents in the presence of versutoxin using the same voltage protocols.

To confirm the current is through TTX-S channels, apply tetrodotoxin at the end of the

experiment.

3. Voltage-Clamp Protocols

Current-Voltage (I-V) Relationship:

Hold the cell at a potential of -100 mV.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV

increments) for a duration of 50-100 ms.

This protocol is used to determine the effect of versutoxin on the peak current amplitude

and the voltage-dependence of activation.

Steady-State Inactivation (h∞):

Hold the cell at various conditioning prepulse potentials (e.g., from -120 mV to -10 mV) for

a long duration (e.g., 500 ms) to allow channels to enter the inactivated state.

Immediately follow the prepulse with a test pulse to a potential that elicits a maximal

sodium current (e.g., -10 mV).
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The amplitude of the current during the test pulse is plotted against the prepulse potential

to determine the voltage-dependence of steady-state inactivation.

Recovery from Inactivation:

Use a two-pulse protocol. Apply a depolarizing conditioning pulse to inactivate the

channels.

Follow with an identical test pulse separated by a variable recovery interval at a

hyperpolarized potential (e.g., -100 mV).

Plot the ratio of the test pulse amplitude to the conditioning pulse amplitude against the

recovery interval.
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Caption: Mechanism of action of Versutoxin on voltage-gated sodium channels.
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Caption: Experimental workflow for patch-clamp analysis of Versutoxin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1166581?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7816562/
https://pubmed.ncbi.nlm.nih.gov/7816562/
https://pubmed.ncbi.nlm.nih.gov/9384567/
https://pubmed.ncbi.nlm.nih.gov/9384567/
https://pubmed.ncbi.nlm.nih.gov/9028001/
https://pubmed.ncbi.nlm.nih.gov/9028001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389830/
https://en.wikipedia.org/wiki/Versutoxin
https://journals.biologists.com/jeb/article/204/4/711/8738/Electrophysiological-Analysis-of-the-Neurotoxic
https://www.benchchem.com/product/b1166581#electrophysiological-analysis-of-versutoxin-using-patch-clamp
https://www.benchchem.com/product/b1166581#electrophysiological-analysis-of-versutoxin-using-patch-clamp
https://www.benchchem.com/product/b1166581#electrophysiological-analysis-of-versutoxin-using-patch-clamp
https://www.benchchem.com/product/b1166581#electrophysiological-analysis-of-versutoxin-using-patch-clamp
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1166581?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

